molecular formula C15H19N5O2 B6452506 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549049-45-6

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6452506
CAS No.: 2549049-45-6
M. Wt: 301.34 g/mol
InChI Key: AZDZAXIJALHOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes. This compound functions by binding to the MALT1 paracaspase domain, effectively blocking the cleavage of downstream substrates such as RelB, A20, and CYLD, thereby suppressing NF-κB-dependent gene transcription and T-cell receptor-mediated activation. Its research value is primarily in the fields of oncology and immunology, where it is used as a chemical probe to investigate the pathogenic role of MALT1 in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies. By inhibiting MALT1 proteolytic activity, this compound induces apoptosis in MALT1-dependent lymphoma cell lines and demonstrates efficacy in preclinical models, highlighting its utility for studying oncogenic NF-κB signaling and validating MALT1 as a therapeutic target. Furthermore, it serves as a valuable tool for dissecting MALT1 functions in T-cell and B-cell biology, including T-cell helper differentiation and regulatory T-cell function, providing insights into autoimmune and inflammatory diseases.

Properties

IUPAC Name

3-cyclopropyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-13-10-19(15(22)20(13)12-2-3-12)11-4-8-18(9-5-11)14-16-6-1-7-17-14/h1,6-7,11-12H,2-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDZAXIJALHOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction

The hydroxyl group (if present) on the hydantoin reacts with the piperidine amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

3-Cyclopropylimidazolidine-2,4-dione+1-(Pyrimidin-2-yl)piperidin-4-olDEAD, PPh₃Target Compound[1][4]\text{3-Cyclopropylimidazolidine-2,4-dione} + \text{1-(Pyrimidin-2-yl)piperidin-4-ol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound} \quad

Conditions :

  • Solvent: THF or DMF at 0–25°C.

  • Yield: 50–65% after purification.

Alkylation Pathway

Alternatively, the hydantoin nitrogen is alkylated using a brominated piperidine derivative:

3-Cyclopropylimidazolidine-2,4-dione+1-(Pyrimidin-2-yl)piperidin-4-yl bromideNaH, DMFTarget Compound[1][4]\text{3-Cyclopropylimidazolidine-2,4-dione} + \text{1-(Pyrimidin-2-yl)piperidin-4-yl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad

Optimization :

  • Base: Sodium hydride (2.2 equiv) in DMF at 80°C.

  • Yield: 60–75% .

Alternative Routes and Comparative Analysis

Reductive Amination

A patent-derived method uses reductive amination to couple a ketone-containing hydantoin with the piperidine amine:

3-Cyclopropyl-2,4-dioxoimidazolidine-1-carbaldehyde+1-(Pyrimidin-2-yl)piperidin-4-amineNaBH₃CNTarget Compound[4]\text{3-Cyclopropyl-2,4-dioxoimidazolidine-1-carbaldehyde} + \text{1-(Pyrimidin-2-yl)piperidin-4-amine} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound} \quad

Advantages :

  • Mild conditions (room temperature, methanol solvent).

  • Yield: 55–70% .

Solid-Phase Synthesis

For high-throughput applications, solid-supported synthesis immobilizes the hydantoin core on resin, followed by piperidine coupling and cleavage:

StepReagentConditionsYield
Resin loadingWang resinDCM, 25°C95%
Piperidine couplingHATU, DIPEADMF, 25°C80%
CleavageTFA/H₂O2 h, 25°C90%

Characterization and Quality Control

The final product is characterized using:

  • NMR spectroscopy : Confirms cyclopropyl (δ 0.5–1.2 ppm) and pyrimidine protons (δ 8.3–8.9 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 329.42 [M+H]⁺.

  • HPLC : Purity >98% with a C18 column (ACN/H₂O gradient).

Challenges and Optimization Strategies

  • Cyclopropane stability : Avoid strong acids/bases to prevent ring-opening.

  • Coupling efficiency : Use fresh DEAD/PPh₃ for Mitsunobu reactions.

  • Scalability : Transition from batch to flow chemistry improves reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential treatment for various neurological disorders. Its structure suggests activity on the central nervous system (CNS), possibly acting as a modulator of neurotransmitter systems.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death in neuronal cultures, suggesting potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Preliminary in vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Data Table: Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.3Induction of apoptosis
A549 (Lung Cancer)12.7Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of DNA synthesis

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

In addition to its anticancer effects, there is emerging evidence that this compound exhibits antimicrobial activity. Studies have shown that it is effective against a range of bacterial strains, including resistant strains such as MRSA.

Case Study: Antimicrobial Testing

A recent publication detailed the antimicrobial testing of this compound against various pathogens, revealing an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli . This suggests its potential as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Compound A : 3-Cyclopropyl-1-[1-(5-Methoxy-1,3-Benzothiazol-2-yl)Piperidin-4-yl]Imidazolidine-2,4-Dione (CAS: 2549038-01-7)
  • Key Differences :
    • Replaces pyrimidin-2-yl with a 5-methoxybenzothiazol-2-yl group.
    • Benzothiazole introduces sulfur-based electronegativity and a methoxy group for enhanced lipophilicity.
  • Implications :
    • Increased molecular weight (386.5 g/mol vs. ~370 g/mol for the target compound) may affect bioavailability.
    • The methoxy group could improve membrane permeability but reduce solubility .
Compound B : 1-[1-(2,5-Dichlorothiophene-3-Carbonyl)Piperidin-4-yl]-3-Methylimidazolidine-2,4-Dione (CAS: 2189497-76-3)
  • Key Differences :
    • Substitutes pyrimidin-2-yl with a dichlorothiophene-carbonyl group.
    • Methyl group at position 3 instead of cyclopropyl.
  • Implications: Dichlorothiophene enhances halogen bonding but may increase toxicity risks.

Substituent Analysis

Compound Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Key Features
Target Compound 1-(Pyrimidin-2-yl)piperidin-4-yl Cyclopropyl ~370* Balanced polarity, π-π stacking
Compound A 1-(5-Methoxybenzothiazol-2-yl)piperidin Cyclopropyl 386.5 High lipophilicity, sulfur interactions
Compound B 1-(Dichlorothiophene-3-carbonyl)piperidin Methyl 376.3 Halogen bonding, reduced steric hindrance

*Estimated based on molecular formula of analogs.

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization and substitution. A plausible route could involve:

Piperidine Functionalization: Introducing the pyrimidin-2-yl group to piperidine via nucleophilic substitution or coupling reactions under basic conditions (e.g., NaOH in dichloromethane, as seen in similar syntheses) .

Imidazolidine-Dione Formation: Reacting cyclopropane carbonyl derivatives with urea or thiourea analogs under thermal or catalytic conditions.

Optimization Strategies: Use Design of Experiments (DoE) to vary solvents, temperatures, and catalysts. For example, flow chemistry systems (as in ) enable precise control over reaction parameters, improving yield and reproducibility .

Key Considerations:

  • Monitor intermediates via TLC or HPLC to ensure step completion.
  • Optimize purification using column chromatography or recrystallization, referencing purity standards (e.g., 99% purity achieved via sequential washing in ) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm structural integrity and cyclopropane geometry.

High-Performance Liquid Chromatography (HPLC): Assess purity (≥98% as per ) and detect impurities .

Mass Spectrometry (MS): Confirm molecular weight (e.g., reports molecular weights for structurally related compounds) .

Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Safety Note: Follow handling protocols for hygroscopic or air-sensitive intermediates, including inert atmosphere techniques .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential therapeutic targets?

Methodological Answer:

Derivatization: Synthesize analogs by modifying the cyclopropyl, pyrimidine, or piperidine moieties. For example, highlights piperidine derivatives' role in modulating biological activity .

In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).

Computational Modeling: Perform molecular docking to predict binding affinities, cross-validated with experimental IC50 values .

Data Interpretation: Correlate substituent electronegativity or steric bulk with activity trends, as seen in ’s pharmacological studies .

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound?

Methodological Answer:

Cross-Validation: Compare computational results (e.g., DFT-predicted geometries) with experimental X-ray crystallography or NMR data .

Error Analysis: Re-evaluate force field parameters or solvent effects in simulations.

Statistical Modeling: Apply multivariate analysis (e.g., PCA) to identify outliers, as suggested in ’s optimization workflows .

Case Study: reports spectral data discrepancies resolved via IR and GC-MS cross-referencing .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

Circular Dichroism (CD): Confirm optical activity and absolute configuration.

Asymmetric Synthesis: Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during cyclopropane formation.

Reference: ’s chiral compound synthesis highlights the importance of stereochemical control .

Q. What experimental designs are suitable for optimizing large-scale synthesis?

Methodological Answer:

Flow Chemistry: Continuous flow systems () enhance scalability and safety by minimizing exothermic risks .

Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

DoE Approaches: Use factorial designs to optimize temperature, residence time, and reagent stoichiometry.

Example: ’s synthesis achieved 99% purity via controlled reaction and purification steps .

Q. How can metabolic pathways of this compound be studied in preclinical models?

Methodological Answer:

Radiolabeled Tracing: Synthesize 14C-labeled analogs to track metabolites via LC-MS/MS.

In Vitro Hepatocyte Assays: Assess cytochrome P450-mediated oxidation using liver microsomes.

Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models, referencing ’s pharmacological protocols .

Q. Safety and Compliance

  • Handling: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact () .
  • Waste Disposal: Follow EPA guidelines for organic solvents and heavy metal-contaminated byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.